(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1r 1 4 Cyclopentyloxyphenyl Ethylamine
Amination Reactions and Formation of Derived Amine Structures
The primary amine functionality of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine serves as a versatile handle for a variety of amination reactions, leading to the formation of a diverse array of derived amine structures. These reactions are fundamental to the incorporation of this chiral building block into larger, more complex molecules. The nucleophilic nature of the nitrogen atom allows for reactions with a wide range of electrophiles.
One of the most common transformations is N-alkylation, where the amine reacts with alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction proceeds via a standard nucleophilic substitution mechanism. The choice of solvent and base is crucial in optimizing the reaction conditions and minimizing side reactions such as over-alkylation.
Reductive amination represents another key strategy for modifying the primary amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the reaction with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent is often dictated by its chemoselectivity and the pH of the reaction medium. For instance, sodium triacetoxyborohydride is particularly effective for the reductive amination of a wide range of aldehydes and ketones under mild, non-acidic conditions.
Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. These amide derivatives are often more stable and crystalline than the parent amine, facilitating their purification and characterization. Common coupling agents used for amide bond formation include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).
Furthermore, the primary amine can undergo reactions with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to form sulfonamides. These reactions are valuable for introducing a sulfonamide moiety, which can act as a protecting group or a key functional group in the final target molecule.
Table 1: Examples of Amination Reactions
| Reaction Type | Electrophile/Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride/Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |
Reactions on the Cyclopentyloxy Phenyl Moiety: Electrophilic and Nucleophilic Substitutions
The cyclopentyloxy phenyl group in this compound is an electron-rich aromatic system due to the electron-donating nature of the cyclopentyloxy substituent. This activating group directs electrophilic aromatic substitution reactions primarily to the ortho positions relative to the cyclopentyloxy group.
Common electrophilic aromatic substitution reactions that can be performed on this moiety include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding nitro derivatives, with the nitro group predominantly at the positions ortho to the cyclopentyloxy group. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would result in the formation of bromo-substituted derivatives.
The steric bulk of the cyclopentyloxy group and the ethylamine (B1201723) side chain can influence the regioselectivity of these reactions, potentially favoring substitution at the less sterically hindered ortho position. The reaction conditions, such as temperature and the choice of catalyst, can be optimized to control the degree of substitution and the isomeric ratio of the products.
Nucleophilic aromatic substitution on the phenyl ring is generally less facile, as the ring is electron-rich and lacks a strong electron-withdrawing group. Such reactions would typically require harsh conditions and a good leaving group on the aromatic ring, which is not present in the parent compound.
Oxidation and Reduction Pathways of the Ethylamine Functional Group
The ethylamine functional group of this compound can undergo both oxidation and reduction reactions, although the latter is less common given that the amine is already in a reduced state.
Oxidation of the primary amine can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Mild oxidation can yield the corresponding imine, which may be unstable and prone to further reaction or hydrolysis. Stronger oxidizing agents can lead to the formation of oximes or, in some cases, cleavage of the C-N bond. For example, oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine (B1172632) or nitro compound, although these transformations can be challenging to control.
The benzylic position of the ethylamine group is also susceptible to oxidation. Under certain conditions, the entire ethylamine side chain can be oxidized to a ketone, yielding 4-cyclopentyloxyacetophenone. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents.
Reduction of the amine functionality itself is not a typical reaction, as it is already in a reduced state. However, if the amine were to be converted to an imine or an amide, these functional groups could then be reduced back to the amine.
Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound
Kinetic studies involve measuring the rate of a reaction as a function of the concentration of reactants, temperature, and other reaction parameters. For example, in the N-alkylation of the amine, kinetic studies could be used to determine the rate law, the rate constant, and the activation energy of the reaction. This information can help in optimizing the reaction conditions to achieve a high yield in a reasonable amount of time.
Thermodynamic studies focus on the energy changes that occur during a reaction. The Gibbs free energy change (ΔG) of a reaction determines its spontaneity, while the enthalpy change (ΔH) and entropy change (ΔS) provide information about the heat of reaction and the change in disorder, respectively. For instance, the thermodynamics of the formation of different amide derivatives could be compared to assess their relative stabilities.
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and calculate the energies of reactants, transition states, and products. These theoretical studies can complement experimental data and provide a deeper understanding of the reaction mechanisms at a molecular level.
Table 2: Investigated Reaction Parameters
| Parameter | Description |
| Rate Law | Mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. |
| Rate Constant (k) | Proportionality constant in the rate law that reflects the intrinsic reactivity of the system. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |
| Gibbs Free Energy (ΔG) | Thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
| Enthalpy (ΔH) | A measure of the total heat content of a system. |
| Entropy (ΔS) | A measure of the disorder or randomness of a system. |
Applications in Asymmetric Organic Synthesis and Advanced Materials Research
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine as a Chiral Building Block and Intermediate
This compound serves as a fundamental chiral building block, or synthon, in organic synthesis. Chiral amines are crucial intermediates for the production of a wide array of more complex, enantiomerically pure molecules, including active pharmaceutical ingredients. google.com The primary amine group and the stereogenic center at the C1 position are key features that allow chemists to introduce a specific, predetermined chirality into a target molecule.
As an intermediate, the compound can be incorporated into a larger molecular framework, where its stereocenter acts as a foundational element of the final product's three-dimensional structure. The preparation of such optically active amines is a significant area of research, as they are precursors to a multitude of valuable compounds. google.com The (1R) configuration is fixed, providing a reliable source of chirality for multi-step syntheses.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-(4-cyclopentyloxyphenyl)ethanamine |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| H-Bond Donor Count | 1 |
| H-Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem CID 30110300. nih.gov
Development of Chiral Ligands and Organocatalysts Derived from the Compound
The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. Chiral amines and their derivatives, such as amino alcohols, are frequently used as precursors for sophisticated ligands that can coordinate with metal centers to create highly effective and selective catalysts. nih.govresearchgate.net
A well-established strategy involves the reaction of a chiral amino alcohol with a nitrile to form a chiral oxazoline (B21484) ring. researchgate.net For instance, this compound can be converted to its corresponding amino alcohol, which can then be used to synthesize a P,N-ligand like a (phosphinoaryl)oxazoline. These ligands have proven to be highly versatile in a range of metal-catalyzed reactions, including hydrogenations and allylic substitutions, often achieving exceptional levels of enantioselectivity. researchgate.netnih.gov
The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific chemical transformation. nih.gov By starting with a highly enantiopure amine like this compound, the chirality is effectively transferred to the ligand and subsequently to the catalytic process.
Table 2: Representative Classes of Chiral Ligands Derived from Chiral Amine/Amino Alcohol Precursors
| Ligand Class | Common Coordinating Atoms | Typical Application |
|---|---|---|
| Oxazolines (e.g., PHOX) | N, P | Asymmetric Hydrogenation, Allylic Alkylation |
| PYMCOX | N, N | Asymmetric 1,2-Reduction of Ketones |
| Semicorrins | N, N | Cyclopropanation, Conjugate Addition |
| Ferrocenylphosphines | P, N | Cross-Coupling Reactions, Allylic Substitution |
This table represents general classes of ligands whose synthesis often relies on chiral backbones derived from precursors like chiral amines. nih.govpharm.or.jp
Stereoselective Synthesis of Complex Molecular Architectures
One of the most powerful applications of a chiral building block like this compound is its use as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereochemistry of a reaction at a different site before being cleaved off. This strategy enables the synthesis of complex, stereochemically defined molecules that are otherwise difficult to access. nih.gov
For example, the amine can be attached to a prochiral substrate to form an intermediate, such as an oxazolidine. The steric bulk and defined stereochemistry of the auxiliary then block one face of a reactive group, such as a double bond, forcing an incoming reagent to attack from the opposite, less hindered face. This approach has been successfully used for diastereoselective cyclopropanations and epoxidations of tetrasubstituted olefins, transformations for which direct enantioselective catalysis remains a significant challenge. nih.gov The high degree of facial selectivity ensures the formation of the desired enantiomer of the product with great precision.
Table 3: Illustrative Diastereoselectivity in an Auxiliary-Controlled Reaction
| Substrate | Reaction Type | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Oxazolidine-tethered olefin | Dichlorocyclopropanation | >95:5 |
| Oxazolidine-tethered olefin | Epoxidation (mCPBA) | >95:5 |
This table illustrates the high level of stereocontrol achievable using a chiral auxiliary strategy, as described in related systems. nih.gov
Contributions to the Field of Chiral Materials and Supramolecular Chemistry
The influence of this compound extends beyond small-molecule synthesis into the realm of materials science. The creation of chiral materials, such as chiral polymers, liquid crystals, and metal-organic frameworks, relies on the incorporation of enantiomerically pure building blocks. These chiral synthons impart their handedness to the macroscopic material, leading to unique properties and functions.
Chiral supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, ordered structures. When chiral molecules are used, this assembly can proceed in a stereospecific manner, leading to helical polymers or other complex chiral architectures. These materials can exhibit interesting chiroptical properties, such as circularly polarized luminescence (CPL), which has potential applications in displays, sensing, and data storage. The introduction of chiral units, such as the (1R)-1-(4-Cyclopentyloxyphenyl)ethyl moiety, is a fundamental strategy for inducing chirality and achieving these advanced material properties.
Advanced Spectroscopic and Structural Characterization for Enantiomeric Purity and Absolute Configuration Determination
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is an indispensable tool for separating the enantiomers of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine and determining the enantiomeric excess (ee) of a sample. uma.es Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) to achieve separation. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): For HPLC analysis, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.com Columns like Chiralcel® and Chiralpak® are widely used for resolving racemic mixtures of chiral amines. nih.govsepscience.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. A typical method would involve a normal-phase or reversed-phase elution mode. nih.govmdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net
Gas Chromatography (GC): In GC, chiral separation of amines like this compound often requires derivatization to improve volatility and thermal stability. wiley.com The amine can be converted to its trifluoroacetyl (TFA) derivative, for instance. wiley.com The most common CSPs for this purpose are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrin-based columns, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, separate the enantiomers based on inclusion complexation and intermolecular interactions. wiley.com The choice of mobile phase (carrier gas) and temperature programming is optimized to maximize resolution. wiley.comresearchgate.net
Table 1: Representative Chiral Chromatography Conditions for Phenylalkylamine Separation
| Parameter | HPLC | GC |
|---|---|---|
| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., Chiralpak® IG) sepscience.com | Derivatized β-Cyclodextrin wiley.comgcms.cz |
| Mobile Phase / Carrier Gas | Hexane/Ethanol mixtures, Methanol sepscience.com | Hydrogen or Helium wiley.com |
| Derivatization | Often not required | Commonly used (e.g., TFA derivatives) wiley.com |
| Detector | UV, Circular Dichroism (CD) uma.esmdpi.com | Flame Ionization Detector (FID) wiley.com |
| Primary Application | Enantiomeric excess (ee) quantification researchgate.net | Enantiomeric purity and resolution studies wiley.com |
Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis and Polymorphism
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to specific molecular vibrations. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. docbrown.info The C-H stretching vibrations from the alkyl and aromatic portions are observed around 2850-3100 cm⁻¹. docbrown.info Key functional group absorptions include the C-N stretching vibration in the 1020-1220 cm⁻¹ range and the C-O-C stretching of the cyclopentyl ether linkage. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a unique pattern of complex vibrations that is characteristic of the entire molecule. docbrown.info
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is particularly useful for studying the aromatic ring and the carbon skeleton. Furthermore, both IR and Raman spectroscopy are powerful tools for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit distinct vibrational spectra due to differences in their crystal lattice and intermolecular interactions, allowing for their identification and characterization.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 |
| -NH₂ (Amine) | N-H Bend | 1580 - 1650 |
| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether | C-O-C Stretch | 1050 - 1150 |
| Aliphatic Amine | C-N Stretch | 1020 - 1220 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Studies
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. While standard ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, they cannot distinguish between enantiomers in an achiral solvent.
To assign stereochemistry using NMR, chiral derivatizing agents or chiral solvating agents are employed. Reaction with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), converts the enantiomers into diastereomers. researchgate.net These diastereomers have distinct chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification. However, this approach can sometimes be ambiguous and is often used in conjunction with other methods for definitive assignment. researchgate.net NMR is also instrumental in conformational studies, where techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, providing insights into the preferred spatial arrangement of the molecule in solution.
Single Crystal X-ray Diffraction (SXRD) for Absolute Configuration and Solid-State Packing Properties
Single Crystal X-ray Diffraction (SXRD) is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique requires growing a suitable single crystal of the enantiomerically pure compound, often as a salt with a co-former of known stereochemistry (e.g., tartaric acid). springernature.com The diffraction of X-rays by the crystal lattice provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms can be determined. thieme-connect.de
The absolute configuration is established by analyzing the anomalous scattering of X-rays, particularly when a heavier atom is present in the structure. researchgate.netthieme-connect.de The Flack parameter, calculated from the diffraction data, provides a reliable indicator of the correct enantiomer; a value close to zero confirms the assigned absolute configuration. mdpi.com Beyond absolute stereochemistry, SXRD analysis also reveals critical information about the solid-state packing, including unit cell dimensions, space group, and the nature of intermolecular forces like hydrogen bonding and van der Waals interactions that govern the crystal structure. researchgate.netspringernature.com
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique provides a rapid and sensitive method for confirming the stereochemical assignment and assessing enantiomeric purity. nih.govnih.gov
Enantiomers produce mirror-image CD spectra. nih.gov For this compound, the (R)-enantiomer will exhibit a specific CD spectrum with positive or negative bands (Cotton effects) at particular wavelengths, while its (S)-enantiomer will show a spectrum of equal magnitude but opposite sign. nih.gov The amplitude of the CD signal is directly proportional to the enantiomeric excess of the sample, allowing for a semi-quantitative determination of enantiopurity. nih.gov The observed spectrum can be compared to reference spectra or theoretical calculations to confirm the absolute configuration assigned by other methods like SXRD. nih.gov
Computational Chemistry and Theoretical Studies on 1r 1 4 Cyclopentyloxyphenyl Ethylamine
Quantum Chemical Calculations of Molecular Conformations and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic characteristics of molecules like (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine. These calculations can predict the relative energies of different spatial arrangements of the atoms (conformers) and provide detailed information about the molecule's electron distribution.
The conformational landscape of this molecule is primarily defined by the rotation around the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the orientation of the cyclopentyloxy group. Theoretical studies on similar phenylethylamine derivatives have shown that the interplay of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonds and π-interactions between the amine group and the phenyl ring, governs the conformational preferences. researchgate.net For this compound, the bulky cyclopentyloxy group introduces additional steric constraints that influence the preferred conformations.
The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. These frontier orbitals are key to understanding the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The presence of the electron-donating cyclopentyloxy group is expected to raise the HOMO energy level compared to unsubstituted phenylethylamine, potentially enhancing its nucleophilicity.
Illustrative Data Table: Calculated Properties of a Representative Phenylethylamine Derivative
Disclaimer: The following data is representative for a phenylethylamine derivative and is intended for illustrative purposes, as specific computational data for this compound is not publicly available.
| Property | Calculated Value | Method/Basis Set |
| Relative Energy (Conformer 1) | 0.00 kcal/mol | DFT/B3LYP/6-31G |
| Relative Energy (Conformer 2) | 1.25 kcal/mol | DFT/B3LYP/6-31G |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G* |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving chiral amines. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, such as N-acylation, alkylation, or its use as a chiral auxiliary, computational studies can provide deep mechanistic insights.
For example, in a reaction where this amine acts as a nucleophile, computational models can predict the stereochemical outcome by comparing the activation energies of the pathways leading to different stereoisomers. These models can account for the influence of the chiral center on the approach of the electrophile and the role of the solvent in stabilizing transition states. Recent studies on related chiral amines have utilized computational methods to understand and predict the stereoselectivity of various organic transformations.
Prediction of Chiral Recognition and Intermolecular Interaction Mechanisms
Chiral recognition is a fundamental process in many chemical and biological systems, and it is central to applications such as enantioselective chromatography and catalysis. Computational methods can be employed to study the non-covalent interactions that govern the recognition between a chiral host and a chiral guest molecule.
In the context of this compound, computational docking and molecular dynamics simulations can be used to model its interaction with chiral selectors, such as cyclodextrins or chiral stationary phases used in HPLC. acs.org These simulations can identify the key intermolecular interactions, like hydrogen bonds, π-π stacking, and van der Waals forces, that lead to the differential binding of the two enantiomers of a racemic analyte. acs.orgresearchgate.net For instance, studies on the chiral recognition of 1-phenylethylamine (B125046) have revealed the crucial role of hydrogen bonding and CH-π interactions in the formation of stable diastereomeric complexes. acs.orgresearchgate.net
Illustrative Data Table: Interaction Energies in a Chiral Host-Guest System
Disclaimer: The following data is representative for a chiral amine interacting with a chiral selector and is intended for illustrative purposes.
| Interaction Type | (R)-Enantiomer Interaction Energy (kcal/mol) | (S)-Enantiomer Interaction Energy (kcal/mol) |
| Hydrogen Bonding | -5.2 | -4.8 |
| π-π Stacking | -3.1 | -3.0 |
| Van der Waals | -6.8 | -6.5 |
| Total Interaction Energy | -15.1 | -14.3 |
Molecular Dynamics Simulations for Conformational Analysis in Solution and Gas Phases
While quantum chemical calculations provide valuable information about the intrinsic properties of a molecule in the gas phase, its behavior in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules in a condensed phase.
MD simulations of this compound in various solvents can reveal the preferred conformations in solution, the flexibility of the molecule, and the organization of solvent molecules around it. By simulating the system over time, it is possible to observe conformational changes and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such simulations have been instrumental in understanding the behavior of similar molecules in different environments. nih.gov
In Silico Design of Novel Catalysts and Reactants Based on Compound Insights
The structural and electronic insights gained from computational studies of this compound can be leveraged for the in silico design of new catalysts and reactants. For instance, by understanding the key features responsible for its chiral recognition capabilities, one could design novel chiral selectors with enhanced enantioselectivity.
Furthermore, this amine can serve as a scaffold for the design of chiral ligands for asymmetric catalysis. Computational methods can be used to virtually screen a library of derivatives of this compound to identify promising candidates for a specific catalytic transformation. This approach, often referred to as virtual screening or in silico design, can significantly accelerate the discovery and development of new and more efficient catalysts. mdpi.com The principles of designing chiral catalysts based on amine backbones are a current area of active research. nih.govmdpi.com
Synthesis and Characterization of Advanced Derivatives and Analogs of 1r 1 4 Cyclopentyloxyphenyl Ethylamine
Structural Modifications of the Cyclopentyloxy Moiety
The cyclopentyloxy group is a key feature of the parent molecule, influencing its lipophilicity and conformational flexibility. Modifications to this moiety can lead to derivatives with altered physical and biological properties.
One common strategy involves the bioisosteric replacement of the cyclopentyl ring with other cyclic or acyclic alkyl groups. nih.govrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. uctm.edu For instance, replacing the cyclopentyl group with smaller rings like cyclobutyl or larger rings like cyclohexyl can modulate the steric bulk and lipophilicity of the molecule. The synthesis of such analogs typically involves the alkylation of 4-aminophenol (B1666318) with the corresponding cycloalkyl halide, followed by elaboration of the ethylamine (B1201723) side chain.
Furthermore, other cyclic ethers can be introduced as bioisosteric replacements. Saturated cyclic ethers such as tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) are prevalent in many biologically active molecules and can be synthesized through various methods, including intramolecular SN2 reactions and cycloadditions. nih.govorganic-chemistry.org The synthesis of an analog featuring a tetrahydropyranyloxy group, for example, would start with the protection of 4-hydroxyphenethylamine, followed by reaction with 3,4-dihydro-2H-pyran and subsequent resolution of the amine.
The table below illustrates potential structural modifications of the cyclopentyloxy moiety and the synthetic approach to introduce them.
| Modification/Analog | Synthetic Approach | Key Intermediates |
| (1R)-1-(4-Cyclohexyloxyphenyl)ethylamine | Alkylation of 4-aminophenol with cyclohexyl bromide | 4-Cyclohexyloxyaniline |
| (1R)-1-(4-Cyclobutyloxyphenyl)ethylamine | Alkylation of 4-aminophenol with cyclobutyl bromide | 4-Cyclobutyloxyaniline |
| (1R)-1-(4-(Tetrahydrofuran-3-yloxy)phenyl)ethylamine | Mitsunobu reaction of 4-aminophenol with tetrahydrofuran-3-ol | 4-(Tetrahydrofuran-3-yloxy)aniline |
| (1R)-1-(4-Isopropoxyphenyl)ethylamine | Williamson ether synthesis with 4-aminophenol and 2-bromopropane | 4-Isopropoxyaniline |
Diversification of the Phenyl Ring Substitution Patterns
Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, can be introduced to increase the electron density of the aromatic ring. For example, the introduction of a methyl group at the 3-position (ortho to the cyclopentyloxy group) can be achieved through Friedel-Crafts alkylation of a protected 4-cyclopentyloxyaniline derivative.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can be introduced to decrease the electron density of the phenyl ring. mdpi.commdpi.com For instance, nitration of (1R)-1-(4-cyclopentyloxyphenyl)ethylamine would likely yield the 3-nitro derivative due to the directing effect of the cyclopentyloxy group. Subsequent reduction of the nitro group could then provide access to the corresponding 3-amino derivative, a versatile intermediate for further functionalization.
The following table outlines synthetic strategies for introducing diverse substituents onto the phenyl ring.
| Substituent | Position | Synthetic Strategy | Potential Effect |
| Methyl (-CH₃) | 3- (ortho) | Friedel-Crafts alkylation | Increased electron density |
| Methoxy (-OCH₃) | 3- (ortho) | Ortho-lithiation followed by reaction with an electrophilic methylating agent | Increased electron density |
| Nitro (-NO₂) | 3- (ortho) | Nitration with nitric acid and sulfuric acid | Decreased electron density |
| Cyano (-CN) | 3- (ortho) | Sandmeyer reaction of the corresponding 3-amino derivative | Decreased electron density |
| Chloro (-Cl) | 3- (ortho) | Direct chlorination with a suitable chlorinating agent | Inductive electron withdrawal |
Alterations to the Ethylamine Side Chain for Modified Reactivity
Modifications to the ethylamine side chain can significantly impact the molecule's reactivity and its utility as a chiral building block. Common alterations include N-functionalization and modification of the ethyl backbone.
N-Alkylation and N-Acylation of the primary amine are straightforward methods to introduce new functional groups. researchgate.net N-alkylation with various alkyl halides can produce secondary amines, while N-acylation with acyl chlorides or anhydrides yields amides. For example, reaction with propionyl chloride would yield N-propionyl-(1R)-1-(4-cyclopentyloxyphenyl)ethylamine. These modifications can alter the steric and electronic environment around the chiral center.
Modification of the Ethyl Backbone can involve the introduction of substituents at the alpha or beta positions. For instance, the synthesis of an α-methyl analog, (1R)-2-(4-cyclopentyloxyphenyl)propan-2-amine, would require a different synthetic route, possibly starting from 4-cyclopentyloxyacetophenone and involving a stereoselective amination step.
The table below details potential alterations to the ethylamine side chain.
| Modification | Synthetic Approach | Resulting Functional Group |
| N-Methylation | Reductive amination with formaldehyde | Secondary amine |
| N-Acetylation | Reaction with acetyl chloride or acetic anhydride | Amide |
| α-Methylation | Asymmetric synthesis starting from 4-cyclopentyloxypropiophenone | Tertiary carbon at the chiral center |
| β-Phenylation | Multi-step synthesis involving the creation of a 1,2-diphenylethylamine (B1359920) scaffold | Introduction of a second phenyl group |
Synthesis of Polymeric and Supramolecular Architectures Incorporating the Chiral Unit
The chiral nature of this compound makes it an attractive monomer for the synthesis of chiral polymers and a building block for supramolecular assemblies.
Polymeric Architectures can be created by introducing a polymerizable group, such as a vinyl or styryl moiety, onto the phenyl ring. For instance, a Heck or Suzuki coupling reaction could be used to introduce a vinyl group at the 3-position of a protected derivative of the parent amine. Subsequent radical polymerization of this monomer would lead to a chiral polymer with the phenylethylamine unit as a pendant group. rsc.orguctm.edu The resulting polymers could find applications in chiral chromatography or as chiral catalysts.
Supramolecular Architectures , such as gels and liquid crystals, can be formed through the self-assembly of derivatives of this compound. For example, N-acylation with a long alkyl chain containing a hydrogen-bonding motif, such as a urea (B33335) or an amide, can lead to the formation of low-molecular-weight gelators. nih.gov These molecules can self-assemble in organic solvents to form fibrous networks, resulting in the formation of a supramolecular gel. The chirality of the amine can be transferred to the macroscopic level, leading to the formation of helical fibers.
The following table summarizes approaches to incorporate the chiral unit into larger molecular assemblies.
| Architecture | Synthetic Strategy | Potential Application |
| Chiral Polymer | Introduction of a vinyl group followed by radical polymerization | Chiral stationary phase for chromatography |
| Supramolecular Gel | N-acylation with a long-chain fatty acid containing a urea group | Stimuli-responsive materials |
| Liquid Crystal | Attachment of a mesogenic group via the amine functionality | Chiral dopants in liquid crystal displays |
| Chiral Ligand for Catalysis | Reaction of the amine with a phosphine-containing fragment | Asymmetric catalysis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine, and what critical parameters influence yield and enantiomeric purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of precursors like 4-cyclopentyloxybenzaldehyde. Critical parameters include solvent choice (e.g., ethanol or dichloromethane for polarity control), temperature (40–80°C to balance reaction rate and side reactions), and catalysts (e.g., palladium for cross-coupling). Enantiomeric purity can be enhanced using chiral resolving agents or asymmetric catalysis . Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C for functional groups and stereochemistry), mass spectrometry (HRMS for molecular weight), and HPLC (with chiral columns for enantiopurity). Compare spectral data with PubChem entries of structurally similar amines (e.g., (R)-1-(2,4-dichlorophenyl)ethanamine) . Purity ≥95% is achievable via recrystallization or column chromatography .
Q. What are the key stability considerations for this compound during storage and experimental use?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Degradation risks increase with prolonged exposure to light, moisture, or elevated temperatures. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage. Monitor degradation via periodic HPLC analysis .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT). Use concentrations ranging from 1 nM–100 µM. For receptor binding, employ radioligand displacement studies. Always include controls (e.g., DMSO vehicle) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis to achieve >99% enantiomeric excess (ee)?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru or Rh complexes) or kinetic resolution using enantioselective enzymes (lipases/esterases). Optimize solvent polarity (e.g., THF for better catalyst activity) and temperature (–20°C to suppress racemization). Validate ee via chiral HPLC or polarimetry .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate experimental conditions:
- Purity : Re-analyze batches via HPLC; impurities >1% can skew results .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Statistical rigor : Use replicates (n ≥ 3) and ANOVA to assess significance. Reconcile data with meta-analysis of published IC₅₀ values .
Q. What advanced analytical techniques characterize its interactions with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with target proteins to identify binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) .
Q. How to design experiments elucidating its metabolic pathways and degradation products?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate.
- Degradation studies : Expose to simulated gastric fluid (pH 2) or UV light, followed by QTOF-MS for product identification .
Q. What computational approaches predict its pharmacokinetic properties and target affinity?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Model interactions with protein active sites using InChI/structural data (e.g., PubChem entries ).
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity.
- MD simulations : Simulate binding stability over 100 ns trajectories (GROMACS/NAMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
